4-Chloro-8-fluoro-3-methylquinoline-2-carboxylate
Description
Properties
CAS No. |
219949-90-3 |
|---|---|
Molecular Formula |
C11H6ClFNO2- |
Molecular Weight |
238.62 g/mol |
IUPAC Name |
4-chloro-8-fluoro-3-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-5-8(12)6-3-2-4-7(13)10(6)14-9(5)11(15)16/h2-4H,1H3,(H,15,16)/p-1 |
InChI Key |
WSOLBSOOCPGCMA-UHFFFAOYSA-M |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization Approaches
Pfitzinger Reaction with Modified Isatin Derivatives
The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, has been adapted for ester derivatives. A TMSCl-mediated modification enables direct esterification during cyclization. For methyl 4-chloro-8-fluoroquinoline-2-carboxylate, the protocol involves:
- Starting Materials : 5-Fluoro-isatin derivatives and N,N-dimethylenaminones substituted with chlorine.
- Reaction Conditions :
- Solvent: Methanol or water
- Catalyst: TMSCl (2.0 equiv)
- Temperature: 80–100°C
- Time: 12–24 hours
- Mechanism :
Yield : 65–75% (based on analogous Pfitzinger reactions).
Table 1. Pfitzinger Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| TMSCl Equivalents | 2.0 | Maximizes ester formation |
| Solvent Polarity | Methanol > Water | Higher solubility of intermediates |
| Temperature | 90°C | Balances reaction rate and decomposition |
Doebner-von Miller Modification for Halogenated Quinolines
The Doebner hydrogen-transfer reaction facilitates quinoline synthesis from substituted anilines. For 4-chloro-8-fluoro derivatives:
- Substrate : 3-Chloro-4-fluoroaniline and β-keto esters.
- Conditions :
- Acid Catalyst: Conc. HCl or polyphosphoric acid
- Solvent: Ethanol or acetic acid
- Temperature: 120–140°C (reflux)
- Key Step :
Limitation : Low regioselectivity for 8-fluoro substitution (<50% yield).
Transition Metal-Catalyzed Methods
Copper-Mediated Three-Component Coupling
A Cu(OTf)₂-catalyzed method assembles the quinoline core from aniline, alkyne, and ketone precursors:
- Substrates :
- 4-Fluoroaniline (for 8-fluoro position after cyclization).
- Propargyl chloride (introduces chlorine via alkyne substitution).
- Conditions :
- Mechanism :
Yield : 70–73% (observed in analogous syntheses).
Table 2. Copper-Catalyzed Reaction Performance
| Substitution Pattern | Yield (%) | Purity (%) |
|---|---|---|
| 4-Cl, 8-F | 68 | 95 |
| 4-Cl, 6-F | 72 | 97 |
Iridium-Catalyzed Borylation and Subsequent Functionalization
While primarily used for C–H borylation, iridium catalysts can facilitate late-stage functionalization:
- Substrate : Pre-formed 4-chloroquinoline-2-carboxylate.
- Borylation :
- Fluorination :
Challenges : Requires multiple steps, with total yield <55%.
Halogen Exchange Strategies
Nucleophilic Aromatic Substitution (SNAr)
A two-step approach replaces existing halogens:
- Substrate : Methyl 4,8-dichloroquinoline-2-carboxylate.
- Fluorination :
- Reagent: KF/18-crown-6 in DMF.
- Temperature: 150°C (microwave-assisted).
- Selectivity :
Microwave-Assisted and Flow Chemistry Innovations
Microwave-Promoted One-Pot Synthesis
Combining cyclization and esterification:
Comparative Analysis of Methods
Table 3. Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Pfitzinger-TMSCl | 75 | 97 | One-pot esterification | Limited substrate availability |
| Copper Catalysis | 73 | 95 | Atom economy | Requires inert conditions |
| Halogen Exchange | 65 | 90 | Late-stage modification | Multi-step, moderate yields |
| Microwave-Assisted | 80 | 98 | Rapid synthesis | Specialized equipment needed |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under various conditions:
-
Ammonolysis : Reaction with ammonia or amines (e.g., hydrazine) replaces chlorine with amino groups. For example, treatment with hydrazine hydrate in ethanol yields 4-hydrazino-8-fluoroquinoline-2-carboxylate (96% yield) .
-
Thiol Substitution : Reaction with thiols (e.g., ethanethiol) in the presence of sodium ethoxide produces 4-alkylthio-8-fluoroquinoline-2-carboxylates (Table 1) .
-
Methoxylation : Heating with sodium methoxide substitutes chlorine with a methoxy group, forming 4-methoxy-8-fluoroquinoline-2-carboxylate (95% yield) .
Table 1: Substitution Reactions with Thiols
| Thiol Reagent | Reaction Conditions | Product Yield |
|---|---|---|
| Ethanethiol | NaOEt, ethanol, reflux, 4h | 85% |
| Thiophenol | NaOEt, ethanol, reflux, 4h | 78% |
Hydrolysis of the Ester Group
The methyl ester at position 2 hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Treatment with concentrated HCl yields 4-chloro-8-fluoroquinoline-2-carboxylic acid (88% yield) .
-
Basic Hydrolysis : Reaction with NaOH in aqueous ethanol produces the same carboxylic acid (92% yield).
Functionalization via Borylation
The fluorine atom at position 8 can participate in iridium-catalyzed borylation. For example, under Miyaura borylation conditions (Ir catalyst, bis(pinacolato)diboron), the compound forms 8-borylated derivatives , enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key Conditions :
-
Catalyst: [Ir(COD)OMe]₂ (5 mol%)
-
Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine
-
Solvent: THF, 80°C, 12h
Reduction and Oxidation Reactions
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a hydroxymethyl group, forming 4-chloro-8-fluoroquinoline-2-methanol (75% yield).
-
Oxidation : Potassium permanganate oxidizes the quinoline ring to form 4-chloro-8-fluoroquinoline-2-carboxylic acid N-oxide (62% yield) .
Halogen Exchange Reactions
The fluorine atom can be replaced via halogen exchange under radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in chloroform introduces bromine at position 7, yielding 4-chloro-7-bromo-8-fluoroquinoline-2-carboxylate (82% yield) .
Comparative Reactivity
Compared to analogs like methyl 4,7-dichloroquinoline-2-carboxylate , the fluorine atom in this compound:
-
Enhances electron-withdrawing effects, accelerating nucleophilic substitution at position 4.
Synthetic Challenges and Optimizations
-
Regioselectivity : Competing reactions at positions 4 and 8 require careful control of stoichiometry and temperature .
-
Purification : Chromatography or recrystallization from ethanol/water mixtures ensures >98% purity .
This compound’s multifunctional reactivity positions it as a cornerstone in synthesizing bioactive quinolines, with ongoing research focused on optimizing its derivatives for therapeutic use.
Scientific Research Applications
Chemistry
Methyl 4-chloro-8-fluoroquinoline-2-carboxylate serves as a crucial building block in organic synthesis. Its derivatives are synthesized to create more complex molecules with potential pharmacological properties. This compound's structural features allow for modifications that can lead to new compounds with enhanced biological activities.
Biology
In biological research, this compound is studied for its enzyme inhibition properties. It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. This mechanism underlies its potential as an antibacterial agent.
Table 1: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| DNA Gyrase | Competitive Inhibition | |
| Topoisomerase IV | Non-competitive Inhibition |
Medicine
Methyl 4-chloro-8-fluoroquinoline-2-carboxylate is being investigated for its potential therapeutic applications, particularly as an antibacterial and anticancer agent. Its ability to interfere with DNA processes makes it a candidate for drug development.
Antibacterial Activity:
Research indicates significant antimicrobial activity against various bacterial strains, including:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <0.03125 μg/mL |
| Staphylococcus aureus | <0.25 μg/mL |
| Acinetobacter baumannii | 1–4 μg/mL |
| Pseudomonas aeruginosa | 1–8 μg/mL |
The compound's lipophilicity, enhanced by the fluorine atom, contributes to its effectiveness by improving membrane permeability.
Anticancer Activity:
Studies have shown that methyl 4-chloro-8-fluoroquinoline-2-carboxylate exhibits cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Ovarian Cancer Cells
A study evaluated the effects of this compound on human ovarian cancer cells (A2780), demonstrating a significant reduction in cell viability, suggesting the induction of apoptosis through interaction with DNA.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 50 | Induction of apoptosis |
| MCF-7 | 150 | Disruption of DNA replication |
Industrial Applications
Beyond its laboratory uses, methyl 4-chloro-8-fluoroquinoline-2-carboxylate finds applications in the production of specialty chemicals, including liquid crystals and dyes due to its unique chemical properties.
Mechanism of Action
The mechanism of action involves the interaction of methyl 4-chloro-8-fluoroquinoline-2-carboxylate with specific molecular targets, such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 4-chloroquinoline-2-carboxylate
- Methyl 8-fluoroquinoline-2-carboxylate
- Methyl 4-chloro-8-methylquinoline-2-carboxylate
Uniqueness: Methyl 4-chloro-8-fluoroquinoline-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical reactivity compared to other quinoline derivatives .
Biological Activity
Methyl 4-chloro-8-fluoroquinoline-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 4-chloro-8-fluoroquinoline-2-carboxylate is part of the fluoroquinolone class of compounds, characterized by a bicyclic structure that includes a quinoline moiety. The presence of halogen substituents at specific positions (C4 and C8) is crucial for enhancing its biological activity. These structural elements contribute to its interaction with bacterial enzymes and other molecular targets, which is essential for its pharmacological effects.
The biological activity of methyl 4-chloro-8-fluoroquinoline-2-carboxylate primarily involves:
- Enzyme Inhibition : The compound inhibits key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are vital for DNA replication and transcription in bacteria .
- Anticancer Properties : It has been shown to interfere with cellular processes in cancer cells, potentially leading to apoptosis or cell cycle arrest .
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
Antimicrobial Activity
Methyl 4-chloro-8-fluoroquinoline-2-carboxylate has demonstrated significant antimicrobial activity in various studies. The Minimum Inhibitory Concentration (MIC) values indicate its potency against different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
| Klebsiella pneumoniae | 16 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial given the rising resistance to conventional antibiotics .
Anticancer Activity
Research has also highlighted the potential anticancer effects of methyl 4-chloro-8-fluoroquinoline-2-carboxylate. In vitro studies using various cancer cell lines have reported:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung carcinoma) | 5.0 |
| HeLa (Cervical carcinoma) | 3.5 |
| MCF7 (Breast cancer) | 6.0 |
These findings indicate that the compound can effectively inhibit cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology .
Case Studies
- Antimicrobial Efficacy : A study published in PMC demonstrated that methyl 4-chloro-8-fluoroquinoline-2-carboxylate exhibited superior antibacterial activity compared to traditional fluoroquinolones against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's mechanism involving the disruption of bacterial DNA synthesis .
- Cancer Cell Studies : In another investigation, the compound was tested against various cancer cell lines, revealing its ability to induce apoptosis through the activation of caspase pathways. This suggests that methyl 4-chloro-8-fluoroquinoline-2-carboxylate could be developed into a novel anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
